molecular formula C20H24ClN3O3S B11282439 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide

2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11282439
M. Wt: 421.9 g/mol
InChI Key: YTFBBSZSJKILKN-UHFFFAOYSA-N
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Description

2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazines. This compound is characterized by the presence of a thiadiazine ring, which is a six-membered ring containing sulfur and nitrogen atoms. The compound also features a chlorobenzyl group and an ethylphenylacetamide moiety, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized by reacting a suitable precursor containing sulfur and nitrogen atoms under controlled conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with the thiadiazine ring.

    Attachment of the Ethylphenylacetamide Moiety: The final step involves the acylation of the thiadiazine derivative with 4-ethylphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of substituted thiadiazine derivatives.

Scientific Research Applications

2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-methylphenyl)acetamide
  • 2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-isopropylphenyl)acetamide

Uniqueness

2-[6-(4-chlorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group in the phenylacetamide moiety differentiates it from similar compounds, potentially leading to variations in its reactivity and biological activity.

Properties

Molecular Formula

C20H24ClN3O3S

Molecular Weight

421.9 g/mol

IUPAC Name

2-[6-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C20H24ClN3O3S/c1-2-16-6-10-19(11-7-16)22-20(25)15-24-13-3-12-23(28(24,26)27)14-17-4-8-18(21)9-5-17/h4-11H,2-3,12-15H2,1H3,(H,22,25)

InChI Key

YTFBBSZSJKILKN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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